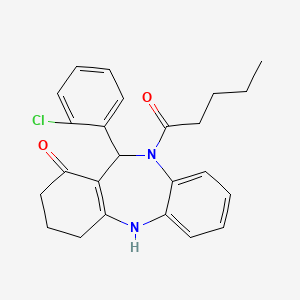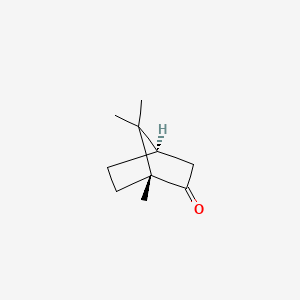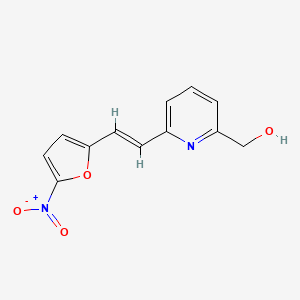
1-((2,4-Di-1-pyrrolidinyl-9H-pyrimido(4,5-b)indol-9-yl)acetyl)pyrrolidine hydrochloride
Overview
Description
PNU-142731A is a novel anti-inflammatory compound belonging to the pyrrolopyrimidine class. It has shown significant potential in preclinical studies as a treatment for asthma and other inflammatory conditions. The compound is known for its ability to inhibit eosinophilic lung inflammation and has demonstrated good bioavailability in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PNU-142731A involves the preparation of pyrrole derivatives, which are then used as precursors for the formation of pyrrolopyrimidines. The synthetic route typically includes the following steps:
Preparation of Pyrrole Derivatives: Pyrrole derivatives are synthesized using various starting materials and reaction conditions. For example, the reaction of 2,4-dichloropyrimidine with an appropriate amine can yield the desired pyrrole derivative.
Formation of Pyrrolopyrimidine: The pyrrole derivative is then subjected to cyclization reactions to form the pyrrolopyrimidine core structure.
Industrial Production Methods
Industrial production of PNU-142731A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
PNU-142731A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
PNU-142731A has been extensively studied for its anti-inflammatory properties. Its applications in scientific research include:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrrolopyrimidines.
Biology: Investigated for its effects on cytokine production and immune cell function.
Medicine: Explored as a potential treatment for asthma, allergic rhinitis, and other inflammatory diseases. .
Industry: Potential use in the development of new anti-inflammatory drugs and therapeutic agents.
Mechanism of Action
PNU-142731A exerts its effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-5 and interleukin-6. It also reduces the accumulation of eosinophils and lymphocytes in the airways, thereby alleviating inflammation. The compound’s mechanism of action involves modulation of Th2 cytokine pathways and enhancement of Th1 cytokine responses .
Comparison with Similar Compounds
Similar Compounds
PNU-104067F: An earlier compound in the same class, but with higher toxicity.
Fenamates: A class of non-steroidal anti-inflammatory drugs with similar anti-inflammatory properties.
Uniqueness
PNU-142731A is unique due to its potent anti-inflammatory effects and favorable bioavailability profile. Unlike PNU-104067F, it does not cause gall bladder toxicity, making it a safer alternative for therapeutic use .
Properties
CAS No. |
214212-38-1 |
|---|---|
Molecular Formula |
C24H31ClN6O |
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)-1-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H30N6O.ClH/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29;/h1-2,9-10H,3-8,11-17H2;1H |
InChI Key |
RLFYAIUQWFELJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
214212-38-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PNU-142731A; PNU142731A; PNU 142731A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)







